Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate
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Overview
Description
Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound features an imidazole ring fused with a pyridine moiety, which imparts unique chemical and biological properties. Imidazopyridines are known for their diverse pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with ethyl acetoacetate under acidic conditions, followed by esterification to introduce the methyl ester group . The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the imidazole ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different pharmacological activities .
Scientific Research Applications
Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving purines.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as a GABA_A receptor agonist, modulating neurotransmission in the central nervous system. Additionally, it may inhibit enzymes involved in purine metabolism, affecting cellular pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another isomer with similar biological activities but different structural properties.
Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs like zolpidem.
Imidazo[1,5-a]pyridine: Exhibits antiviral and antimicrobial activities.
Uniqueness
Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate GABA_A receptors and inhibit purine metabolism enzymes makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 4-ethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-3-10(9(14)15-2)8-7(4-5-13-10)11-6-12-8/h6,13H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
UNHWGRNJFQXYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(CCN1)NC=N2)C(=O)OC |
Origin of Product |
United States |
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